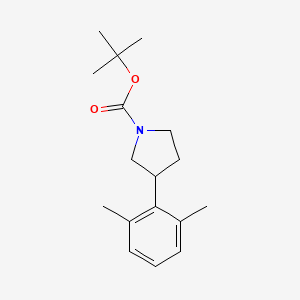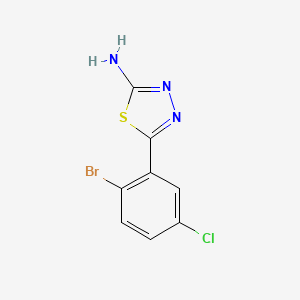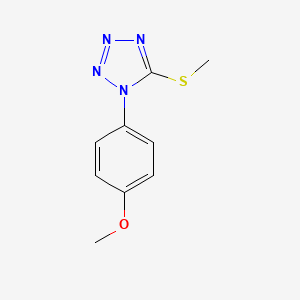
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a methyl group at the third position, a keto group at the fourth position, and a carboxylate ester group at the third position of the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: One common method for synthesizing methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves the esterification of 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclization: Another method involves the cyclization of 3-methyl-4-oxobutanoic acid with methanol in the presence of a dehydrating agent such as phosphorus pentoxide. This reaction forms the tetrahydrofuran ring and the ester group simultaneously.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid, 3-methyl-4-hydroxybutanoic acid.
Reduction: 3-methyl-4-hydroxytetrahydrofuran, 3-methylbutane.
Substitution: 3-methyl-4-alkoxytetrahydrofuran, 3-methyl-4-aminotetrahydrofuran.
Applications De Recherche Scientifique
Chemistry: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances. Its reactivity and stability make it suitable for incorporation into complex chemical formulations.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The keto group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These transformations enable the compound to modulate various biochemical pathways, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Methyl 4-oxotetrahydrofuran-3-carboxylate: This compound lacks the methyl group at the third position, resulting in different chemical and biological properties.
Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: The ethyl ester variant exhibits similar reactivity but may have different solubility and stability characteristics.
Methyl 3-methyl-4-hydroxytetrahydrofuran-3-carboxylate:
Uniqueness: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both a methyl group and a keto group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl 3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(6(9)10-2)4-11-3-5(7)8/h3-4H2,1-2H3 |
Clé InChI |
WETJZORJCHERET-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



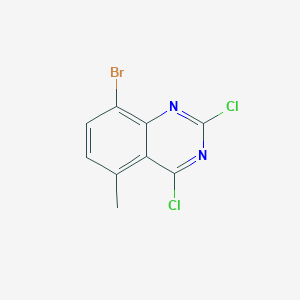

![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)
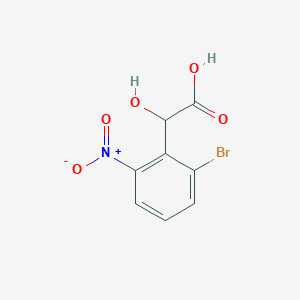

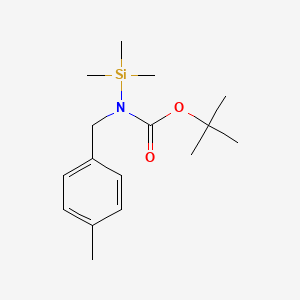
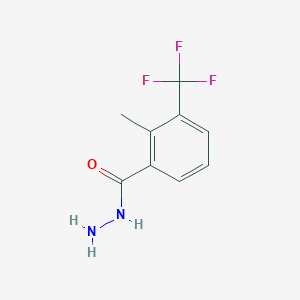
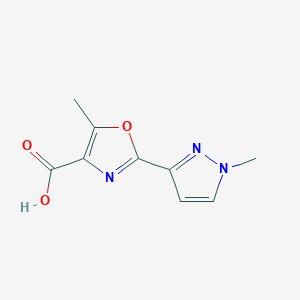
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13684357.png)

